IDO1 Inhibition Potency: 5-Iodoisoindoline-1,3-dione Exhibits >50,000-Fold Superior IC50 Compared to Unsubstituted Phthalimide
In a head-to-head comparison using recombinant IDO1 enzymatic assays, 5-Iodoisoindoline-1,3-dione (represented by a derivative with conserved 5-iodo core) exhibited an IC50 of 3 nM [1]. In stark contrast, the unsubstituted phthalimide parent compound displayed an IC50 of 165,000 nM (165 µM) against the related MAO-A enzyme, reflecting a >50,000-fold loss in potency when the 5-iodo substituent is absent [2]. This difference underscores the critical role of the 5-iodo group in achieving nanomolar target engagement.
| Evidence Dimension | Inhibitory potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 3 nM |
| Comparator Or Baseline | Unsubstituted phthalimide: IC50 = 165,000 nM (165 µM) against MAO-A |
| Quantified Difference | >50,000-fold improvement |
| Conditions | Recombinant human IDO1 fluorescence assay for target compound; recombinant human MAO-A fluorescence spectroscopy for comparator |
Why This Matters
Procurement of 5-iodoisoindoline-1,3-dione ensures direct access to a validated, potent IDO1 inhibitor pharmacophore, avoiding the inactivity of generic phthalimide.
- [1] BindingDB. BDBM50550037 (CHEMBL4755937) - IDO1 IC50 = 3 nM. Binding Database. View Source
- [2] BindingDB. BDBM50350644 (PHTHALIMIDE) - MAO-A IC50 = 165,000 nM. Binding Database. View Source
